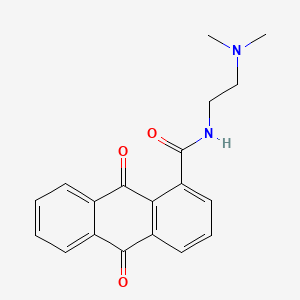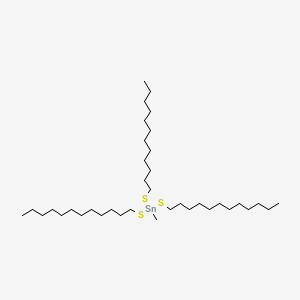
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a mercaptoethylamino group and an oxamide moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride typically involves the reaction of 3-aminopropylamine with 2-mercaptoethanol, followed by the formation of the oxamide structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The oxamide moiety can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives .
Applications De Recherche Scientifique
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving thiol-containing compounds and their interactions with biological systems.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride involves its interaction with molecular targets through its mercapto and amino groups. These interactions can affect various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(2-Sulfanylethylamino)propyl)oxamide: Similar structure but with a sulfanylethyl group instead of a mercaptoethyl group.
(3-(2-Hydroxyethylamino)propyl)oxamide: Contains a hydroxyethyl group instead of a mercaptoethyl group.
Uniqueness
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Numéro CAS |
24503-78-4 |
|---|---|
Formule moléculaire |
C7H16ClN3O2S |
Poids moléculaire |
241.74 g/mol |
Nom IUPAC |
3-(oxamoylamino)propyl-(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C7H15N3O2S.ClH/c8-6(11)7(12)10-3-1-2-9-4-5-13;/h9,13H,1-5H2,(H2,8,11)(H,10,12);1H |
Clé InChI |
LMVZVQGQYTWTJR-UHFFFAOYSA-N |
SMILES canonique |
C(C[NH2+]CCS)CNC(=O)C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


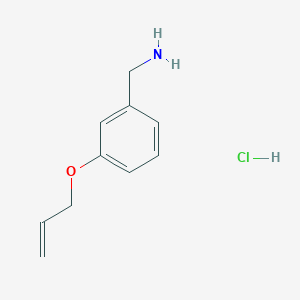
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
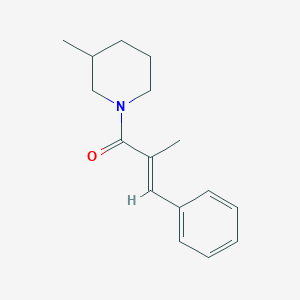
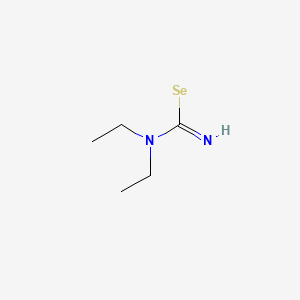
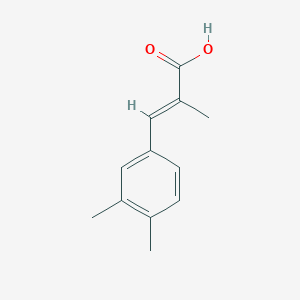
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
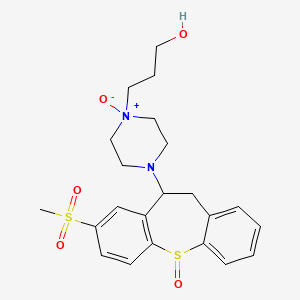
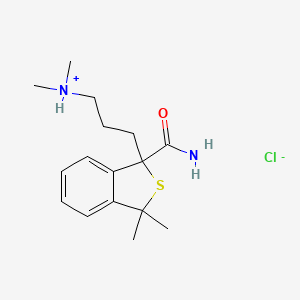
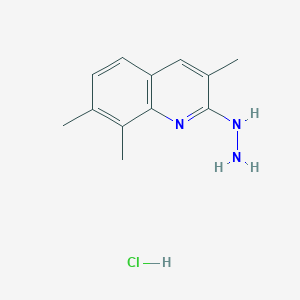
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
